
Gallium, dichloro(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium, dichloro(2,4,6-trimethylphenyl)- is an organogallium compound that features a gallium atom bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gallium, dichloro(2,4,6-trimethylphenyl)- typically involves the reaction of gallium trichloride with 2,4,6-trimethylphenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction proceeds as follows:
GaCl3+C6H2(CH3)3MgBr→GaCl2(C6H2(CH3)3)+MgBrCl
Industrial Production Methods
While specific industrial production methods for gallium, dichloro(2,4,6-trimethylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Gallium, dichloro(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, where the gallium center can be oxidized or reduced.
Coordination Chemistry: The gallium center can coordinate with ligands, forming complexes with different geometries and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which can replace the chlorine atoms under inert conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coordination Chemistry: Ligands such as phosphines, amines, or carboxylates can be used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include organogallium compounds with different substituents.
Oxidation and Reduction: Products include gallium compounds in different oxidation states.
Coordination Chemistry: Products include gallium coordination complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
Gallium, dichloro(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Materials Science: Used in the preparation of gallium-containing materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of gallium, dichloro(2,4,6-trimethylphenyl)- involves its ability to form stable complexes with various ligands. The gallium center can coordinate with different atoms or groups, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallium, dichloro(2,4,6-trimethylphenyl)-: Features a gallium center bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group.
Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar structure but with different substituents on the phenyl ring.
Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar coordination chemistry but with different ligands.
Uniqueness
Gallium, dichloro(2,4,6-trimethylphenyl)- is unique due to its specific combination of gallium, chlorine, and 2,4,6-trimethylphenyl groups. This combination imparts unique chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
109391-14-2 |
|---|---|
Molekularformel |
C9H11Cl2Ga |
Molekulargewicht |
259.81 g/mol |
IUPAC-Name |
dichloro-(2,4,6-trimethylphenyl)gallane |
InChI |
InChI=1S/C9H11.2ClH.Ga/c1-7-4-8(2)6-9(3)5-7;;;/h4-5H,1-3H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
GWAJRBYBASTMAY-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Ga](Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


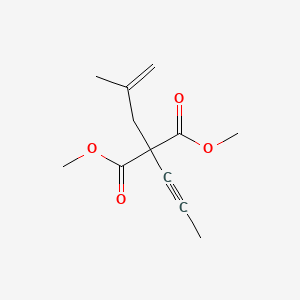
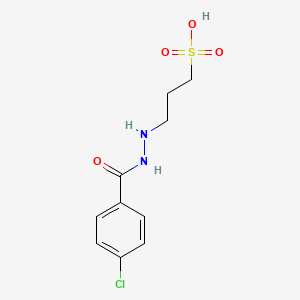

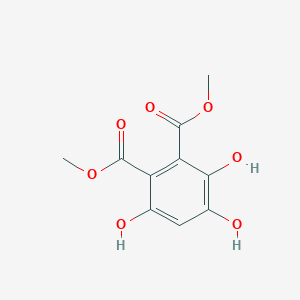

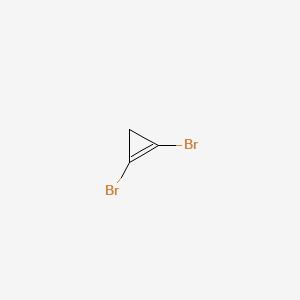

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
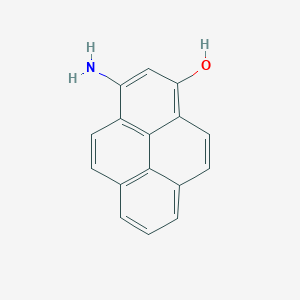
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)


![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
